Coprine

Catalog No.
S524219
CAS No.
58919-61-2
M.F
C8H14N2O4
M. Wt
202.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coprine

CAS Number

58919-61-2

Product Name

Coprine

IUPAC Name

(2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

OXSNIRUFWNKVQN-YFKPBYRVSA-N

SMILES

C1CC1(NC(=O)CCC(C(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

Coprine;

Canonical SMILES

C1CC1(NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

C1CC1(NC(=O)CC[C@@H](C(=O)O)N)O

Description

The exact mass of the compound Coprine is 202.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-3.4

Exact Mass

202.0954

Appearance

Solid powder

Melting Point

197-199°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28L2R8DM94

Wikipedia

Coprine

Dates

Modify: 2023-08-15
1: Kamijo Y. [Clinical toxicology of mushroom poisoning. Clitocybe clavipes, Coprinopsis atramentarius]. Chudoku Kenkyu. 2013 Sep;26(3):223-5. Review. Japanese. PubMed PMID: 24224386.
2: Haberl B, Pfab R, Berndt S, Greifenhagen C, Zilker T. Case series: Alcohol intolerance with Coprine-like syndrome after consumption of the mushroom Lepiota aspera (Pers.:Fr.) Quél., 1886 (Freckled Dapperling). Clin Toxicol (Phila). 2011 Feb;49(2):113-4. doi: 10.3109/15563650.2011.554840. PubMed PMID: 21370948.
3: Saviuc P, Flesch F. [Acute higher funghi mushroom poisoning and its treatment]. Presse Med. 2003 Sep 20;32(30):1427-35. Review. French. PubMed PMID: 14534493.
4: Hender E, May T, Beulke S. Poisoning due to eating fungi in Victoria. Aust Fam Physician. 2000 Oct;29(10):1000-4. PubMed PMID: 11059094.
5: Marty H. [Of mushrooms and alcohol]. Schweiz Med Wochenschr. 1998 Apr 11;128(15):598. German. PubMed PMID: 9679002.
6: Matthies L, Laatsch H. [An unusual mushroom mycotoxin: coprine, a deterrent to alcohol abuse]. Pharm Unserer Zeit. 1992 Jan;21(1):14-20. German. PubMed PMID: 1553385.
7: Michelot D. Poisoning by Coprinus atramentarius. Nat Toxins. 1992;1(2):73-80. Review. PubMed PMID: 1344910.
8: Nilsson GE, Tottmar O. Effects of disulfiram and coprine on rat brain tryptophan hydroxylation in vivo. Neurochem Res. 1989 Jun;14(6):537-40. PubMed PMID: 2474765.
9: Helander A, Tottmar O. Effects of disulfiram, cyanamide and 1-aminocyclopropanol on the aldehyde dehydrogenase activity in human erythrocytes and leukocytes. Pharmacol Toxicol. 1988 Oct;63(4):262-5. PubMed PMID: 2848231.
10: Zilker T. [Diagnosis and therapy of mushroom poisoning (II)]. Leber Magen Darm. 1987 Jul;17(3):173-97. German. PubMed PMID: 3613814.
11: Nilsson GE, Tottmar O. Effects of biogenic aldehydes and aldehyde dehydrogenase inhibitors on rat brain tryptophan hydroxylase activity in vitro. Brain Res. 1987 Apr 21;409(2):374-9. PubMed PMID: 2438010.
12: Nilsson GE, Tottmar O, Wahlström G. Effects of aldehyde dehydrogenase inhibitors on hexobarbital sensitivity and neuroamine metabolism in rat brain. Brain Res. 1987 Apr 21;409(2):265-74. PubMed PMID: 2438009.
13: Hellström E, Tottmar O. Effects of aldehyde dehydrogenase inhibitors on enzymes involved in the metabolism of biogenic aldehydes in rat liver and brain. Biochem Pharmacol. 1982 Dec 1;31(23):3899-905. PubMed PMID: 7159468.
14: Pettersson H, Tottmar O. Inhibition of aldehyde dehydrogenases in rat brain and liver by disulfiram and coprine. J Neurochem. 1982 Sep;39(3):628-34. PubMed PMID: 7097272.
15: DiPalma JR. Mushroom poisoning. Am Fam Physician. 1981 May;23(5):169-72. PubMed PMID: 7234633.
16: Sinclair JD, Lindros KO, Terho K. Aldehyde dehydrogenase inhibitors and voluntary ethanol drinking by rats. Adv Exp Med Biol. 1980;132:481-7. PubMed PMID: 7424727.
17: Fried R. Biochemical actions of anti-alcoholic agents. Subst Alcohol Actions Misuse. 1980;1(1):5-27. Review. PubMed PMID: 6275559.
18: Tottmar O, Hellström E. Blood pressure response to ethanol in relation to acetaldehyde levels and dopamine-beta-hydroxylase activity in rats pretreated with disulfiram, cyanamide and coprine. Acta Pharmacol Toxicol (Copenh). 1979 Oct;45(4):272-81. PubMed PMID: 525358.
19: Wiseman JS, Abeles RH. Mechanism of inhibition of aldehyde dehydrogenase by cyclopropranone hydrate and the mushroom toxin coprine. Biochemistry. 1979 Feb 6;18(3):427-35. PubMed PMID: 369602.
20: Jönsson M, Lindquist NG, Plöen L, Ekvärn S, Kronevi T. Testicular lesions of coprine and benzcoprine. Toxicology. 1979 Feb;12(2):89-100. PubMed PMID: 473235.

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